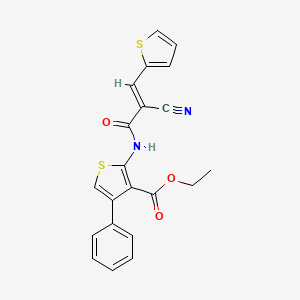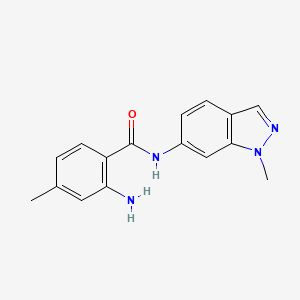
2-アミノ-4-メチル-N-(1-メチル-1H-インダゾール-6-イル)ベンザミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-4-methyl-N-(1-methyl-1H-indazol-6-yl)benzamide is a compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have gained significant attention in medicinal chemistry due to their potential therapeutic applications .
科学的研究の応用
2-amino-4-methyl-N-(1-methyl-1H-indazol-6-yl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, anti-inflammatory, and antimicrobial agent.
Biological Research: It is used in biological studies to understand its interaction with various biological targets and pathways.
Industrial Applications: The compound is explored for its potential use in the development of new pharmaceuticals and agrochemicals.
作用機序
Target of Action
Indazole-containing compounds, which this compound is a part of, have been found to inhibit, regulate, and/or modulate various kinases such as chk1, chk2, and sgk . These kinases play a crucial role in cell cycle regulation and cellular stress response.
Mode of Action
It’s known that indazole derivatives can inhibit both hido1 and htdo by a mechanism involving direct coordination with the heme ferrous and ferric states . This suggests that 2-amino-4-methyl-N-(1-methyl-1H-indazol-6-yl)benzamide might interact with its targets in a similar manner, leading to changes in their activity.
Biochemical Pathways
The inhibition of kinases like chk1, chk2, and sgk can affect various cellular processes, including cell cycle progression, dna damage response, and cellular stress response .
Pharmacokinetics
One indazole derivative was found to have good pharmacokinetic properties and brain penetration in mice , suggesting that this compound might have similar properties.
Result of Action
The inhibition of kinases like chk1, chk2, and sgk can lead to changes in cell cycle progression, dna damage response, and cellular stress response .
生化学分析
Biochemical Properties
It is known that indazole derivatives can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Cellular Effects
Indazole derivatives have been shown to exhibit a potent anti-proliferative activity in human colorectal cancer cells (HCT116) .
Molecular Mechanism
Indazole derivatives have been designed as indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, which are known to have important anticancer activity .
準備方法
The synthesis of 2-amino-4-methyl-N-(1-methyl-1H-indazol-6-yl)benzamide typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through various methods, including the cyclization of hydrazones with ortho-substituted nitrobenzenes or the reaction of ortho-alkynyl anilines with diazonium salts.
Amination and Methylation:
Coupling with Benzamide: The final step involves coupling the indazole derivative with benzamide under suitable conditions to form the target compound.
化学反応の分析
2-amino-4-methyl-N-(1-methyl-1H-indazol-6-yl)benzamide undergoes various chemical reactions, including:
類似化合物との比較
2-amino-4-methyl-N-(1-methyl-1H-indazol-6-yl)benzamide can be compared with other indazole derivatives such as:
N-(2-(1H-indazol-1-yl)phenyl)-2-(trifluoromethyl)benzamide: Known for its antifungal activity.
3-amino-N-(4-benzylphenyl)-5-chloro-1H-indazole-1-carboxamide: Studied for its anticancer properties.
These comparisons highlight the unique biological activities and potential therapeutic applications of 2-amino-4-methyl-N-(1-methyl-1H-indazol-6-yl)benzamide.
特性
IUPAC Name |
2-amino-4-methyl-N-(1-methylindazol-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-10-3-6-13(14(17)7-10)16(21)19-12-5-4-11-9-18-20(2)15(11)8-12/h3-9H,17H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMOJLQCRLBQVBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC3=C(C=C2)C=NN3C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
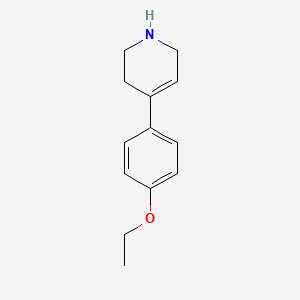
![1-[2,2-Bis(furan-2-yl)ethyl]-3-tert-butylurea](/img/structure/B2436474.png)
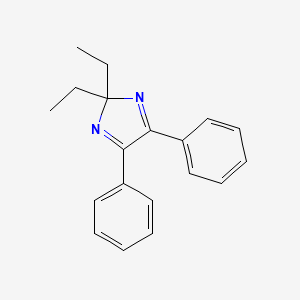
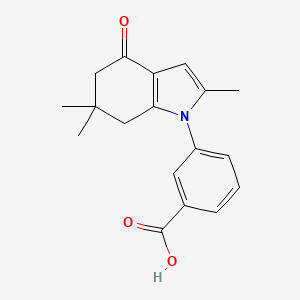
![1-[1-(Prop-2-yn-1-yl)piperidine-4-carbonyl]-4-[1-(pyridin-3-yl)ethyl]piperazine](/img/structure/B2436493.png)
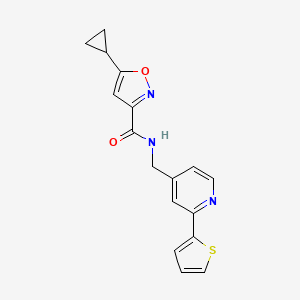
![N-(4-chlorophenyl)-2-{[5-(3,4-dichlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2436495.png)
![2-Methyl-5-((4-methylpiperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2436496.png)
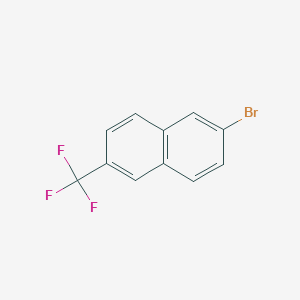
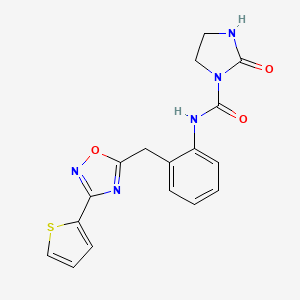
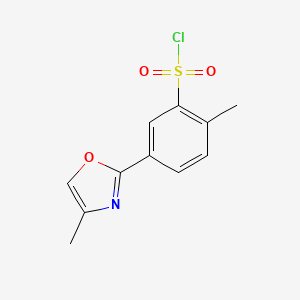
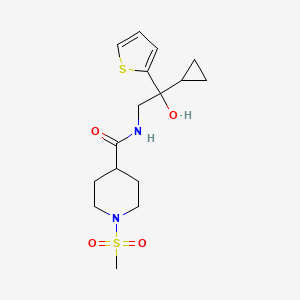
![3-methyl-5-((3-(pyrimidin-2-yloxy)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2436491.png)
